molecular formula C10H21N B1359064 2-(3-Methylbutyl)piperidine

2-(3-Methylbutyl)piperidine

Cat. No.: B1359064
M. Wt: 155.28 g/mol
InChI Key: XUXJCYKPWWUNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylbutyl)piperidine is a specialized organic compound featuring a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted with a 3-methylbutyl group. Piperidine derivatives are of paramount importance in medicinal and organic chemistry, serving as one of the most fundamental building blocks for constructing pharmacologically active molecules . The piperidine scaffold is a privileged structure found in more than twenty classes of pharmaceuticals . Researchers utilize this and similar piperidine-based compounds in the synthesis and development of potential therapeutic agents across a wide spectrum of disease areas. Applications include, but are not limited to, anticancer agents , drugs for Alzheimer's disease therapy , antipsychotics , analgesics , and antibiotics . Furthermore, the piperidine moiety is a common feature in numerous natural alkaloids, such as piperine from black pepper, which exhibit diverse biological activities . The specific structural motif of this compound makes it a valuable intermediate for further chemical functionalization. It can be used in hydrogenation studies , the development of complex molecular architectures, and the exploration of structure-activity relationships (SAR) during drug discovery campaigns. This product is intended for research purposes in laboratory settings. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

2-(3-methylbutyl)piperidine

InChI

InChI=1S/C10H21N/c1-9(2)6-7-10-5-3-4-8-11-10/h9-11H,3-8H2,1-2H3

InChI Key

XUXJCYKPWWUNNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1CCCCN1

Origin of Product

United States

Synthetic Methodologies for 2 Alkylpiperidines

Established Strategies for Piperidine (B6355638) Ring Formation

Constructing the piperidine skeleton from acyclic precursors is a fundamental approach that allows for considerable control over the substitution pattern of the final product.

Cyclization Reactions for Six-Membered N-Heterocycles

Cyclization reactions involve the formation of the six-membered nitrogen-containing ring from a linear molecule. This is achieved by forming one or more carbon-nitrogen or carbon-carbon bonds in an intramolecular fashion.

Nucleophilic substitution is a foundational method for forming heterocyclic rings. In the context of piperidine synthesis, this often involves an intramolecular reaction where a nitrogen atom acts as a nucleophile, attacking an electrophilic carbon center within the same molecule to close the ring. For instance, a primary amine can displace a leaving group at the fifth carbon position of a hydrocarbon chain (a 1,5-haloamine) to form the piperidine ring. A one-pot method has been developed that integrates amide activation, reduction, and intramolecular nucleophilic substitution to efficiently produce a variety of N-substituted piperidines under mild, metal-free conditions. nih.gov

Reductive amination is a highly versatile and widely used method for forming amines, and it can be adapted for piperidine synthesis. wikipedia.org Intramolecular reductive amination starts with a linear molecule containing both an amine and a carbonyl group (or precursors that can be converted to them). The amine and carbonyl group condense to form a cyclic imine or iminium ion intermediate, which is then reduced in situ to the piperidine. youtube.com A common strategy, known as double reductive amination (DRA), utilizes a dicarbonyl compound which reacts with an amine to form the piperidine skeleton. chim.it This method is particularly powerful for creating polyhydroxylated piperidines from sugar-derived dialdehydes or diketones. chim.it A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being popular choices due to their selectivity for reducing the iminium ion over the carbonyl starting material. harvard.edu

Reaction TypeKey IntermediatesCommon Reducing Agents
Intramolecular Reductive AminationCyclic imine/iminium ionNaBH3CN, NaBH(OAc)3, H2/Catalyst
Double Reductive AminationDicarbonyl compoundH2/Catalyst, NaBH3CN

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various carbo- and heterocycles, including piperidines. researchgate.netnih.gov This reaction utilizes transition-metal catalysts, most notably those based on ruthenium, to form a carbon-carbon double bond within a molecule, thereby closing the ring. The typical substrate for synthesizing a piperidine precursor via RCM is a diene—a linear amine derivative with terminal alkene groups appropriately positioned. nih.govacs.org The reaction effectively stitches these two ends together, forming an unsaturated piperidine ring (a tetrahydropyridine), which can then be hydrogenated in a subsequent step if the fully saturated ring is desired. acs.org RCM is valued for its high functional group tolerance and its ability to be used in the synthesis of complex molecules and natural products. researchgate.netnih.gov

A direct and classical method for synthesizing the piperidine ring is the cyclocondensation of a primary amine with an alkyl dihalide. organic-chemistry.org Specifically, reacting a primary amine with a 1,5-dihalopentane (e.g., 1,5-dibromopentane (B145557) or 1,5-dichloropentane) results in a double nucleophilic substitution, where the nitrogen atom displaces both halide leaving groups to form the six-membered ring. dtic.mil This method is straightforward for producing N-substituted piperidines. Recent advancements have shown that this cyclocondensation can be performed efficiently in an alkaline aqueous medium under microwave irradiation, offering a simple and rapid one-pot synthesis of nitrogen-containing heterocycles. organic-chemistry.org

Reduction-Based Syntheses

An alternative to building the piperidine ring from scratch is to start with a corresponding aromatic heterocycle, pyridine (B92270), and reduce it to the saturated piperidine. This approach is particularly useful for synthesizing piperidines with substitution patterns that are easily accessible from commercially available pyridine derivatives.

The catalytic hydrogenation of pyridines is one of the most common and direct methods for preparing piperidines. dtic.mil This process involves the addition of hydrogen across the double bonds of the aromatic pyridine ring in the presence of a metal catalyst. tcichemicals.com To synthesize a 2-alkylpiperidine like 2-(3-Methylbutyl)piperidine, the corresponding 2-alkylpyridine would be the starting material.

A variety of heterogeneous catalysts are effective for this transformation, including those based on platinum, palladium, rhodium, and nickel. asianpubs.orgresearchgate.net Platinum(IV) oxide (PtO2, Adams' catalyst) is a frequently used catalyst, often in an acidic solvent like glacial acetic acid, which activates the pyridine ring towards reduction. asianpubs.orgwhiterose.ac.uk Reactions are typically carried out under hydrogen pressure, with conditions ranging from mild to harsh depending on the substrate and catalyst. asianpubs.orgresearchgate.net For instance, the hydrogenation of 2-methylpyridine (B31789) to 2-methylpiperidine (B94953) has been achieved using PtO2 in acetic acid under 70 bar of hydrogen pressure. asianpubs.org Similarly, rhodium oxide (Rh2O3) has been shown to be an effective catalyst for reducing a wide array of functionalized and multi-substituted pyridines under mild conditions (5 bar H2, 40 °C). rsc.org

The choice of catalyst and reaction conditions can influence the stereochemical outcome when multiple substituents are present on the ring, often favoring the formation of cis products due to the mechanism of hydrogen addition from the catalyst surface. whiterose.ac.ukrsc.org

Table of Selected Catalytic Hydrogenation Reactions of Alkylpyridines

Starting Pyridine Catalyst Conditions Product Reference
2-Methylpyridine PtO2 70 bar H2, Acetic Acid, RT 2-Methylpiperidine asianpubs.org
3-Methylpyridine PtO2 70 bar H2, Acetic Acid, RT 3-Methylpiperidine asianpubs.org
2,6-Dimethylpyridine (Lutidine) Rh2O3 5 bar H2, TFE, 40°C cis-2,6-Dimethylpiperidine rsc.org
2,4,6-Trimethylpyridine (Collidine) Rh2O3 5 bar H2, TFE, 40°C cis-2,4,6-Trimethylpiperidine rsc.org
Reduction of Pyridones and Dihydropyridines

One of the fundamental strategies for synthesizing 2-alkylpiperidines is through the reduction of partially saturated pyridine precursors like pyridones and dihydropyridines. A significant advancement in this area is the catalytic enantioselective hydrogenation of 2-alkyl-pyridines. dicp.ac.cnnih.gov To facilitate this reduction, the pyridine ring is often activated by forming N-benzylpyridinium salts. dicp.ac.cnnih.gov

An iridium-based catalyst, paired with a chiral P,N ligand such as MeO-BoQPhos, has proven effective for the enantioselective hydrogenation of 2-alkyl N-benzylpyridinium salts. dicp.ac.cnnih.gov This method provides access to enantioenriched 2-alkylpiperidines with high levels of enantioselectivity. dicp.ac.cnnih.gov For instance, the reduction of various 2-alkylpyridinium salts demonstrates the versatility of this approach, achieving enantiomeric ratios (er) up to 93:7. dicp.ac.cnnih.gov The resulting enantioenriched piperidines are valuable intermediates that can be converted into more complex, biologically relevant molecules. dicp.ac.cnnih.gov

The reaction is typically carried out under hydrogen pressure in a suitable solvent like tetrahydrofuran (B95107) (THF). The specific conditions, including the catalyst loading, pressure, and temperature, can be optimized to maximize both yield and enantioselectivity.

Table 1: Enantioselective Hydrogenation of 2-Alkyl Pyridinium (B92312) Salts

Entry 2-Alkyl Substituent Product Enantiomeric Ratio (er)
1 Methyl 2-Methylpiperidine 82:18
2 Propyl 2-Propylpiperidine 88:12
3 Isopropyl 2-Isopropylpiperidine 91:9
4 Cyclopropyl 2-Cyclopropylpiperidine 92:8
5 Phenethyl 2-Phenethylpiperidine 88:12

Data sourced from research on Ir-catalyzed enantioselective hydrogenation. dicp.ac.cnnih.gov

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to highly substituted piperidines. researchgate.netsemanticscholar.org These reactions involve the combination of three or more starting materials in a single reaction vessel to form a complex product in one step, minimizing the need for purification of intermediates. researchgate.netsemanticscholar.org

A common example is the pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates. researchgate.net This type of reaction can be catalyzed by various agents, including ionic liquids or catalysts like zirconium oxychloride (ZrOCl₂·8H₂O) and phenylboronic acid, often proceeding under mild conditions. researchgate.netresearchgate.net The use of environmentally benign solvents like water or ethanol (B145695) further enhances the "green" aspect of these syntheses. semanticscholar.orgresearchgate.net These methods provide convenient access to polysubstituted piperidines, and in some cases, piperidinones, often with high diastereoselectivity. nih.gov

Table 2: Catalyst Performance in a One-Pot Piperidine Synthesis

Entry Catalyst Time (h) Yield (%)
1 Phenylboronic Acid 14 89
2 ZrOCl₂·8H₂O 15 88
3 Sc(OTf)₃ 18 75
4 ZnCl₂ 24 45
5 No Catalyst 36 Trace

This table illustrates the effect of different catalysts on the yield of a model one-pot piperidine synthesis. researchgate.net

Cross-Coupling Methodologies for Substituted Piperidines

Modern synthetic chemistry has seen the rise of cross-coupling reactions for the functionalization of heterocyclic compounds. For piperidines, these methods allow for the introduction of substituents with high precision. A novel approach combines biocatalytic carbon-hydrogen (C–H) oxidation with radical cross-coupling. news-medical.netbohrium.comchemistryviews.org

This two-stage process begins with the enzymatic hydroxylation of the piperidine ring at specific sites, creating a new functional handle. news-medical.netchemistryviews.org In the second step, this hydroxylated intermediate undergoes nickel-electrocatalyzed radical cross-coupling. news-medical.netchemistryviews.org This allows for the formation of new carbon-carbon bonds, connecting various molecular fragments to the piperidine core without the need for protecting groups or expensive precious metal catalysts like palladium. news-medical.net This modular strategy significantly simplifies the synthesis of complex, three-dimensional piperidines from simple precursors. news-medical.netbohrium.com Organosilanes have also emerged as stable and low-toxicity reagents for palladium-catalyzed cross-coupling reactions to generate unsaturated piperidines. google.com

Stereoselective Approaches to 2-Substituted Piperidines

Controlling the stereochemistry at the C2 position is crucial for the synthesis of many biologically active piperidine alkaloids. Asymmetric synthesis provides the tools to produce single enantiomers of chiral 2-substituted piperidines.

Asymmetric Mannich Reactions for Piperidine Core Construction

The Mannich reaction is a powerful tool for constructing the piperidine ring. In its asymmetric variant, it allows for the stereocontrolled formation of C-C and C-N bonds, leading to enantioenriched piperidine derivatives. acs.orgrsc.org A stereoselective three-component vinylogous Mannich reaction, for example, can produce chiral 2,3-dihydropyridinone compounds, which serve as versatile intermediates for building a variety of chiral piperidines. rsc.org The reaction can be designed to control the formation of multiple contiguous stereocenters. scientifiq.ainih.gov

Internal Asymmetric Induction (Chiral Pool Approach)

Internal asymmetric induction utilizes a chiral center that is already part of the starting material to direct the stereochemical outcome of a reaction. wikipedia.orgchemeurope.com This approach, often called the "chiral pool" approach, leverages the vast supply of enantiomerically pure compounds available from nature, such as amino acids or carbohydrates. ankara.edu.tr

In the context of piperidine synthesis, a starting material derived from the chiral pool contains one or more stereocenters that influence the formation of new stereocenters during the ring-forming process. ankara.edu.tr For example, an intramolecular Mannich reaction starting from a δ-amino β-keto ester, where the amine component is derived from a chiral source, can lead to the formation of polysubstituted piperidines with a high degree of stereocontrol. acs.org The inherent chirality of the starting material biases the reaction pathway, favoring the formation of one diastereomer over others. wikipedia.org

Relayed Asymmetric Induction (Chiral Auxiliary-Based Methods)

Relayed asymmetric induction involves the temporary attachment of a chiral auxiliary to an achiral substrate. wikipedia.orgchemeurope.com This auxiliary directs the stereochemistry of a subsequent reaction and is then removed, having relayed its chiral information to the product. wikipedia.org This is an economically desirable method as the auxiliary can often be recovered and reused. wikipedia.orgsigmaaldrich.com

In the synthesis of 2-substituted piperidines, a chiral auxiliary can be attached to one of the components of a Mannich reaction. For example, the readily available amino alcohol (+)-(S,S)-pseudoephedrine can be used as a chiral auxiliary. rsc.org When employed in a diastereoselective Mannich reaction, it allows for the preparation of β-aminocarbonyl compounds with high yield and diastereoselectivity. rsc.org These intermediates can then be cyclized and the auxiliary removed to furnish highly enantioenriched piperidine structures. rsc.org Evans' chiral oxazolidinone auxiliaries are another well-known example used in asymmetric aldol (B89426) and alkylation reactions to set stereocenters that can be part of a piperidine synthesis strategy. wikipedia.org

External Asymmetric Induction (Asymmetric Catalysis)

External asymmetric induction, primarily through asymmetric catalysis, represents a powerful strategy for the enantioselective synthesis of 2-alkylpiperidines. This approach utilizes a chiral catalyst to influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer. A prominent example is the iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines. nih.govnih.gov In this methodology, a chiral ligand, such as MeO-BoQPhos, is employed in conjunction with an iridium precursor to facilitate the asymmetric reduction of the pyridine ring. nih.gov This method has demonstrated high levels of enantioselectivity, achieving enantiomeric ratios up to 93:7 for a range of 2-alkylpiperidines. nih.gov The resulting enantioenriched piperidines can be further transformed into various biologically active molecules. nih.gov

The reaction typically proceeds by the activation of the 2-alkylpyridine through the formation of a pyridinium salt, which is then hydrogenated. nih.gov The choice of ligand is crucial for achieving high enantioselectivity. While various phosphoramidite (B1245037) ligands have been explored, BINOL-based phosphoramidites and TADDOL-based phosphoramidites have shown promise in rhodium-catalyzed [2+2+2] cycloadditions to form polysubstituted piperidines. nih.gov

Table 1: Asymmetric Catalysis for 2-Alkylpiperidine Synthesis

Substrate Catalyst/Ligand Product Enantiomeric Ratio (er) Reference
2-Alkylpyridinium Salt [Ir(COD)Cl]₂ / MeO-BoQPhos Enantioenriched 2-Alkylpiperidine up to 93:7 nih.gov

Biocatalytic and Chemo-Enzymatic Pathways

Biocatalytic and chemo-enzymatic approaches have emerged as sustainable and highly selective methods for the synthesis of chiral piperidines. These strategies leverage the inherent stereoselectivity of enzymes to perform challenging chemical transformations under mild conditions.

Enzymatic C-H Oxidation for Hydroxylated Piperidines

Enzymatic C-H oxidation offers a direct route to functionalized piperidines. Non-heme Fe²⁺/α-ketoglutarate-dependent dioxygenases (αKGDs) are a versatile class of enzymes capable of catalyzing various reactions, including hydroxylations. nih.gov While specific examples for this compound are not detailed, the principle involves the selective hydroxylation of a C-H bond on the piperidine ring, which can be a key step in the synthesis of more complex derivatives. This biocatalytic approach is attractive for its potential in late-stage functionalization of molecules. nih.gov

Asymmetric Dearomatization of Activated Pyridines

A powerful chemo-enzymatic strategy involves the asymmetric dearomatization of pyridines. This multi-step process can combine chemical and enzymatic reactions to achieve high stereoselectivity. For instance, a one-pot cascade can involve the chemical reduction of a pyridinium salt to a tetrahydropyridine, followed by a biocatalytic asymmetric reduction of the C=C bond using an amine oxidase/ene imine reductase system. snnu.edu.cn This method allows for the preparation of stereo-defined 3- and 3,4-substituted piperidines. While direct application to 2-alkylpiperidines is a subject of ongoing research, the principle of combining chemical activation with enzymatic stereoselective reduction holds significant promise. Another approach involves the use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), to catalyze multicomponent reactions for the synthesis of piperidine derivatives, demonstrating the versatility of biocatalysis in this field. rsc.org

Enantioselective Radical-Mediated C-H Functionalization

Enantioselective radical-mediated C-H functionalization is a modern approach to introduce substituents onto the piperidine ring with high stereocontrol. This method often involves the generation of a radical at a specific C-H bond, which then participates in a bond-forming reaction under the influence of a chiral catalyst. While specific applications to this compound are still emerging, the general strategy has been demonstrated for the functionalization of piperazines, a related class of N-heterocycles. In these cases, photoredox catalysis using an iridium-based catalyst can initiate the formation of an α-amino radical, which can then be coupled with various partners. nih.gov The development of similar strategies for piperidines could provide a direct and efficient route to chiral 2-alkylpiperidines.

Diastereoselective Syntheses via Organometallic or Imine Chemistry

Diastereoselective syntheses are crucial for controlling the relative stereochemistry of multiple chiral centers in the piperidine ring.

Organometallic reagents play a significant role in the diastereoselective synthesis of substituted piperidines. For instance, the addition of organometallic reagents to chiral precursors can establish new stereocenters with high selectivity. One reported method involves a double reductive amination of a 1,5-keto-aldehyde containing an η4-dienetricarbonyliron complex as a chiral auxiliary. nih.gov This complex exerts complete stereocontrol, leading to the formation of a single diastereoisomer of the 2-dienyl-substituted piperidine. nih.gov Although this example involves a dienyl substituent, the principle of using a chiral organometallic auxiliary is broadly applicable.

Imine chemistry also provides a powerful platform for diastereoselective piperidine synthesis. A notable example is the nitro-Mannich reaction followed by a ring-closure condensation. nih.gov This approach allows for the construction of 2,3,6-trisubstituted piperidines. The relative stereochemistry between the C-2 and C-3 positions can be controlled by kinetic or thermodynamic protonation of a nitronate intermediate, while stereocontrol at the C-6 position is achieved through various imine reduction methods. nih.gov For example, the use of triacetoxyborohydride for iminium ion reduction typically leads to the cis-2,6-disubstituted product, whereas triethylsilane/TFA or Lewis acid-catalyzed reductions can favor the trans-isomer. nih.gov

Table 2: Diastereoselective Synthesis of Substituted Piperidines

Method Key Reagents/Auxiliary Product Stereochemistry Reference
Double Reductive Amination η4-dienetricarbonyliron complex Single diastereoisomer nih.gov
Nitro-Mannich/Ring Closure Phenylmethanimine, NaBH(OAc)₃ cis-2,6-disubstituted nih.gov

Specific Reaction Conditions and Catalysts for Alkylpiperidine Synthesis

The synthesis of 2-alkylpiperidines often requires carefully optimized reaction conditions and specific catalysts to achieve high yields and stereoselectivity.

For the asymmetric hydrogenation of 2-alkylpyridinium salts , typical conditions involve the use of an iridium catalyst precursor like [Ir(COD)Cl]₂ with a chiral phosphine (B1218219) ligand such as MeO-BoQPhos. The reaction is generally carried out under a hydrogen atmosphere at elevated pressure. nih.gov

In rhodium-catalyzed [2+2+2] cycloadditions , a rhodium(I) precatalyst such as [Rh(C₂H₄)₂Cl]₂ is often used with a chiral phosphoramidite ligand like CKphos. These reactions are typically performed in an organic solvent at a specific concentration to favor the desired cycloaddition pathway. nih.gov

Biocatalytic reactions are highly dependent on the specific enzyme and substrate. For lipase-catalyzed reactions, an immobilized enzyme like CALB can be used in an organic solvent. rsc.org Chemo-enzymatic cascades, such as the dearomatization of pyridines, may involve a combination of chemical reducing agents and a multi-enzyme system (e.g., amine oxidase and ene imine reductase) in a buffered aqueous solution. snnu.edu.cn

Diastereoselective syntheses also rely on specific reagents to control the stereochemical outcome. In the double reductive amination using an iron complex, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. nih.gov For the diastereoselective reduction of imines in the nitro-Mannich approach, the choice between NaBH(OAc)₃ and other reducing agents like triethylsilane in the presence of trifluoroacetic acid (Et₃SiH/TFA) is critical for obtaining the desired cis or trans isomer. nih.gov

Synthesis of Alkylpiperidines in Aqueous Media

Performing organic reactions in water offers significant environmental and safety benefits. For the synthesis of piperidine derivatives, aqueous methods often involve the hydrogenation of pyridine precursors or cyclization reactions. The use of water as a solvent can be particularly advantageous in certain stereoselective syntheses, as it can help prevent the racemization of enantioenriched substrates. researchgate.net

One notable aqueous approach is the one-pot cyclocondensation of alkyl dihalides with primary amines. This method provides a straightforward route to N-substituted cyclic amines, including piperidines, often facilitated by microwave irradiation in an alkaline aqueous medium. google.com This strategy avoids the need for protecting groups and multiple steps, streamlining the synthesis of the core piperidine structure. Additionally, iridium-catalyzed hydrogen transfer reactions have been successfully employed for the synthesis of substituted piperidines in water, demonstrating the compatibility of some transition-metal catalysts with aqueous environments. researchgate.net

Use of Organometallic Catalysts (e.g., Palladium, Rhodium, Copper)

Organometallic catalysts have revolutionized the synthesis of complex organic molecules, and the preparation of 2-alkylpiperidines is no exception. Catalysts based on palladium, rhodium, and copper provide powerful tools for forming the piperidine ring and introducing substituents with high levels of control and efficiency.

Palladium (Pd): Palladium catalysts are widely used for a variety of cross-coupling and cyclization reactions. In piperidine synthesis, palladium-catalyzed reductive Heck coupling has been employed to construct the piperidine ring with good stereoselectivity. researchgate.net This method involves the intramolecular cyclization of an alkene onto an alkylpalladium intermediate. Other palladium-catalyzed reactions include the addition of arylboronic acids to piperidine precursors and the C-H alkylation of pyridine rings, which can then be reduced to the corresponding piperidines. prepchem.comyoutube.com

Table 1: Examples of Palladium-Catalyzed Reactions in Piperidine Synthesis
Reaction TypeCatalyst / ReagentsSubstrate ExampleProduct TypeReference
Reductive Heck CouplingPd(OAc)₂, HCO₂NaN-alkenyl iodoamineSubstituted Piperidine researchgate.net
C-H AlkylationPalladium catalyst2-Phenylpyridine, Alkyl iodideAlkylated 2-Phenylpyridine youtube.com
Decarboxylative CyclizationPd(0), DPEphosPropargyl carbonate, Bis-nitrogen nucleophileSubstituted Piperazine (B1678402) nih.gov

Rhodium (Rh): Rhodium catalysts are particularly effective in cycloaddition reactions. An enantioselective rhodium(I)-catalyzed [2+2+2] cycloaddition has been developed to produce highly substituted piperidine scaffolds. nih.govorgsyn.org This reaction brings together three components—an alkyne, an alkene, and an isocyanate—in a highly controlled manner to build the heterocyclic ring with excellent enantioselectivity. nih.govorgsyn.org Rhodium is also used in chemo- and regioselective cross-dimerization reactions of alkynes, which can generate functionalized enynes as precursors for more complex heterocyclic systems. chemistryviews.org

Table 2: Rhodium-Catalyzed Synthesis of Piperidine Scaffolds
Reaction TypeCatalyst SystemReactantsKey FeatureReference
[2+2+2] CycloadditionRhodium(I) with chiral ligandAlkenylisocyanates and alkynesCatalytic, asymmetric, high enantioselectivity nih.govorgsyn.org
C-H MethylationRhodium catalystC-4 functionalized pyridines, Methanol/FormaldehydeDirect methylation at C-3/5 positions researchgate.net

Copper (Cu): Copper catalysis offers a cost-effective and versatile alternative for piperidine synthesis. Copper(II)-promoted oxidative cyclization of unsaturated amines provides an efficient route to substituted pyrrolidines and piperidines. nih.gov Furthermore, copper complexes have been developed for the intramolecular C-H amination of N-halide amides, enabling the direct formation of C-N bonds to close the piperidine ring. This method demonstrates excellent regio- and chemoselectivity, allowing for the synthesis of piperidines from linear amine precursors.

Table 3: Copper-Catalyzed Reactions for N-Heterocycle Synthesis
Reaction TypeCatalyst / ReagentsSubstrate ExampleProduct TypeReference
Oxidative CyclizationCopper(II) acetate, Copper(II) neodecanoateN-arylsulfonyl-2-allylanilinesPyrrolidines/Piperidines nih.gov
Intramolecular C-H Amination[TpxCuL] complexesN-fluoride amidesPyrrolidines/Piperidines

Synthetic Routes for Incorporating the 3-Methylbutyl Moiety

The specific synthesis of this compound is not extensively detailed as a standalone procedure in the literature. However, a highly viable and logical synthetic strategy involves a two-step process: the initial synthesis of 2-(3-methylbutyl)pyridine, followed by the reduction of the pyridine ring to the corresponding piperidine.

The first step, the introduction of the 3-methylbutyl (isoamyl) group onto the pyridine ring, can be achieved through several established pyridine alkylation methods. A common and effective approach is the use of Grignard reagents. This could involve the reaction of a pyridylmagnesium halide with a 3-methylbutyl halide or, more commonly, the reaction of a halopyridine (e.g., 2-bromopyridine) with isoamylmagnesium bromide in the presence of a suitable catalyst, such as a nickel or palladium complex. researchgate.net Other methods for pyridine alkylation include radical additions, such as Minisci-type reactions, where a radical generated from a carboxylic acid precursor (e.g., 4-methylpentanoic acid) adds to the protonated pyridine ring. nih.gov

Once the precursor 2-(3-methylbutyl)pyridine is obtained, the second step is the hydrogenation of the aromatic ring. This is a standard and well-documented transformation. Catalytic hydrogenation using transition metals like platinum, palladium, rhodium, or nickel (e.g., Raney Nickel) under a hydrogen atmosphere is the most common method. researchgate.net For instance, iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines has been developed, offering a pathway to chiral 2-alkylpiperidines. The reduction of substituted pyridines to piperidines can also be achieved using reducing agents like sodium borohydride (B1222165) in specific conditions or through transfer hydrogenation protocols. researchgate.net This two-step sequence provides a reliable and adaptable route to the target compound, this compound.

Biosynthetic Pathways of Piperidine Alkaloids

Natural Occurrence and Ecological Significance of Piperidine-Containing Natural Products

Piperidine (B6355638) alkaloids are widely distributed throughout the plant kingdom and are also found in insects, amphibians, and marine animals. bath.ac.ukwikipedia.org The piperidine structural motif is a core component of numerous well-known alkaloids, including piperine (B192125) from black pepper (Piper nigrum), which is responsible for its pungency, and the highly toxic coniine from poison hemlock (Conium maculatum). wikipedia.orgwikipedia.org

These compounds are not merely metabolic byproducts; they serve critical ecological functions. Primarily, they act as defense mechanisms against herbivores and pathogens. florajournal.com For example, the nicotine (B1678760) analog anabasine, found in Tree Tobacco (Nicotiana glauca), and the neurotoxin coniine deter feeding by insects and larger animals. florajournal.comwikipedia.org In fire ants, the toxin solenopsin, a 2,6-disubstituted piperidine, is a key component of their venom used for predation and defense. wikipedia.org The volatile nature of some simple piperidine alkaloids in plants like poison hemlock may also play a role in attracting pollinators. wikipedia.org

Table 1: Examples of Naturally Occurring Piperidine Alkaloids and Their Ecological Roles

Alkaloid Name Natural Source(s) Ecological Significance
Coniine Poison Hemlock (Conium maculatum) Neurotoxin, defense against herbivores. florajournal.com
Piperine Black Pepper (Piper nigrum) Pungent compound, feeding deterrent. wikipedia.org
Anabasine Tree Tobacco (Nicotiana glauca) Insecticidal neurotoxin. wikipedia.org
Solenopsin Fire Ants (Solenopsis invicta) Component of venom for defense and predation. wikipedia.org

Proposed Biosynthetic Origins of Piperidine Rings

The structural backbone of piperidine alkaloids, including 2-substituted variants like 2-(3-Methylbutyl)piperidine, is assembled through two principal biosynthetic routes.

The most common metabolic pathway for piperidine alkaloid biosynthesis begins with the amino acid L-lysine. researchgate.netnih.gov This pathway involves a series of enzymatic steps to form the universal intermediate, Δ¹-piperideine, which is the direct precursor to the piperidine ring. rsc.orgresearchgate.net

The process is initiated by the enzyme lysine (B10760008) decarboxylase (LDC) , which catalyzes the removal of the carboxyl group from L-lysine to produce the diamine cadaverine (B124047). nih.gov Subsequently, a copper amine oxidase (CAO) acts on cadaverine, catalyzing an oxidative deamination to yield 5-aminopentanal. nih.govresearchgate.net This amino aldehyde exists in equilibrium with its cyclic Schiff base form, Δ¹-piperideine, with the cyclized form being highly favored. nih.govresearchgate.net Δ¹-piperideine is a critical branch-point intermediate, serving as the substrate for various downstream enzymes that lead to the diverse array of piperidine alkaloids. researchgate.netrsc.org More recently, a single PLP-dependent enzyme, Δ¹-piperideine synthase (PS), has been discovered that forms Δ¹-piperideine directly from lysine via an oxidative deamination, bypassing the free cadaverine intermediate in certain plants. biorxiv.org

An alternative route to the piperidine ring, particularly for simple 2-alkylpiperidines like coniine, involves a Type III polyketide synthase (PKS). researchgate.net This pathway is mechanistically similar to fatty acid biosynthesis. The biosynthesis of coniine in Conium maculatum begins with a PKS assembling a carbon backbone from a starter molecule and several extender units. researchgate.net

Specifically, a PKS enzyme catalyzes the condensation of one butyryl-CoA (the starter unit) and two malonyl-CoA molecules (the extender units) to form a triketide intermediate. researchgate.net This polyketide chain is the carbon framework for the future alkaloid. A subsequent transamination reaction incorporates a nitrogen atom, typically from an amino acid like L-alanine, followed by cyclization to yield the first piperidine-related alkaloid in the pathway, γ-coniceine. researchgate.net The formation of this compound via this pathway would logically proceed through the use of a different starter unit, likely 4-methylpentanoyl-CoA (derived from leucine (B10760876) metabolism), which would provide the required C5 branched-chain side group.

Enzymatic Transformations in Piperidine Biosynthesis

The formation and subsequent decoration of the piperidine ring are governed by specific classes of enzymes that ensure the correct stereochemistry and structural features of the final product.

In both major biosynthetic pathways, reductases and transaminases play pivotal roles in the final steps of ring formation.

Transaminases: In the PKS pathway, after the carbon backbone is assembled, an aminotransferase is required to introduce the nitrogen atom that will become part of the heterocyclic ring. nih.govfrontiersin.org This enzyme transfers an amino group from a donor (e.g., L-alanine) to a keto group on the polyketide chain, forming an amine that can then cyclize. researchgate.netnih.gov Transaminases are also key enzymes in biocatalytic approaches for synthesizing chiral piperidines, where they can initiate a cyclization cascade. acs.orgnih.gov

Reductases: In the lysine-derived pathway, the key intermediate Δ¹-piperideine contains an imine (C=N) double bond. An NADPH-dependent reductase is required to reduce this bond, yielding the saturated piperidine ring. researchgate.net Similarly, in the PKS pathway for coniine, the intermediate γ-coniceine is reduced by a specific γ-coniceine reductase to form the final alkaloid. researchgate.net These reductases are crucial for completing the formation of the stable piperidine heterocycle.

The initial piperidine ring formed through either pathway is often a substrate for further enzymatic modifications, known as tailoring reactions. These reactions are responsible for the vast structural diversity seen in this alkaloid family. Tailoring enzymes can add functional groups, create new rings, or alter the substitution pattern.

Common post-cyclization modifications include:

Hydroxylation: Catalyzed by cytochrome P450 monooxygenases.

Methylation: Performed by methyltransferases, which can act on either nitrogen or carbon atoms. researchgate.net

Acylation: Attachment of acyl groups, such as in the formation of piperine, where a piperoyl-CoA is condensed with a piperidine ring. biorxiv.org

Dimerization: The joining of two piperidine units, as seen in the biosynthesis of bis-piperidine alkaloids like anaferine. researchgate.net

These modifications generate the final, biologically active alkaloids that fulfill specific ecological roles for the host organism.

Table 2: Key Enzymes in Piperidine Alkaloid Biosynthesis

Enzyme Class Pathway Function Key Substrate(s) Key Product(s)
Lysine Decarboxylase (LDC) Lysine-Derived Decarboxylation of Lysine L-Lysine Cadaverine
Copper Amine Oxidase (CAO) Lysine-Derived Oxidative deamination Cadaverine 5-Aminopentanal
Δ¹-piperideine Synthase (PS) Lysine-Derived Direct conversion of Lysine L-Lysine Δ¹-piperideine
Polyketide Synthase (PKS) Polyketide Carbon backbone assembly Acyl-CoA starter, Malonyl-CoA Polyketide chain
Aminotransferase (Transaminase) Polyketide Incorporation of nitrogen Polyketide chain, L-Alanine Amino-polyketide

Hypothetical Biosynthesis of the this compound Scaffold

The biosynthesis of the this compound scaffold, while not definitively elucidated, can be hypothesized by drawing parallels with the established biosynthetic pathways of other 2-alkylpiperidine alkaloids, most notably coniine. The formation of the core piperidine ring is widely accepted to originate from the amino acid L-lysine. However, the introduction of the alkyl substituent at the C-2 position is thought to follow a polyketide pathway, where the entire carbon skeleton is assembled prior to cyclization.

A plausible biosynthetic route for this compound is initiated by the formation of isovaleryl-CoA. This starter unit is derived from the catabolism of the branched-chain amino acid, L-leucine wikipedia.orgasm.orgwikipedia.orghmdb.ca. The hypothetical pathway can be broken down into the following key steps:

Step 1: Chain Elongation via a Polyketide Synthase (PKS) Pathway

The biosynthesis is proposed to commence with the condensation of the starter unit, isovaleryl-CoA, with two molecules of malonyl-CoA. This reaction is catalyzed by a Type I polyketide synthase (PKS) nih.govnih.govsyr.edu. Each cycle of condensation extends the carbon chain by two carbons, resulting in a linear polyketide intermediate.

Step 2: Reduction of the Polyketide Chain

The resulting polyketide chain undergoes reduction. This transformation is likely catalyzed by a reductase enzyme, which would convert the keto groups to hydroxyl groups, preparing the molecule for subsequent reactions.

Step 3: Transamination

The introduction of the nitrogen atom, a critical step in forming the piperidine ring, is achieved through transamination. An aminotransferase enzyme would catalyze the transfer of an amino group from a donor molecule, such as an amino acid, to the polyketide chain. This reaction would replace a carbonyl group with an amino group, forming an amino-polyketide intermediate.

Step 4: Spontaneous Cyclization

The amino-polyketide intermediate, now containing the necessary components for ring formation, is proposed to undergo a spontaneous intramolecular cyclization. This non-enzymatic reaction would lead to the formation of a cyclic imine intermediate rsc.orgresearchgate.netnih.govrsc.org.

Step 5: Reduction of the Imine

The final step in the formation of the this compound scaffold is the reduction of the cyclic imine. An imine reductase, utilizing a reducing agent such as NADPH, would catalyze this reaction to yield the stable saturated heterocyclic amine, this compound.

This proposed pathway is summarized in the table below:

StepReactionPrecursor(s)Key Enzyme(s)Intermediate(s)Product
1Polyketide chain elongationIsovaleryl-CoA, Malonyl-CoAPolyketide Synthase (PKS)Linear polyketide-
2ReductionLinear polyketideReductaseReduced polyketide-
3TransaminationReduced polyketideAminotransferaseAmino-polyketide-
4Spontaneous CyclizationAmino-polyketide-Cyclic imine-
5Imine ReductionCyclic imineImine Reductase-This compound

This hypothetical pathway provides a scientifically grounded framework for understanding the biosynthesis of the this compound scaffold, leveraging established principles from the biosynthesis of related piperidine alkaloids. Further research, including isotopic labeling studies and characterization of the involved enzymes, is necessary to validate this proposed route.

Structural Elucidation and Spectroscopic Characterization Techniques

Comprehensive Spectroscopic Methods for Organic Structure Determination

The structural elucidation of 2-(3-Methylbutyl)piperidine is accomplished through the combined application of several key spectroscopic techniques. These methods probe different aspects of the molecule's physical and chemical properties to build a comprehensive structural picture.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The precise frequency at which a nucleus absorbs radiation is highly sensitive to its local electronic environment, providing detailed information about its connectivity and spatial arrangement.

One-dimensional NMR provides fundamental information about the types and numbers of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal indicates the degree of shielding around the proton. Protons near the electronegative nitrogen atom (e.g., H2, H6) are deshielded and appear at a lower field (higher ppm value). The integration of each peak corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of adjacent protons.

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Carbons attached to the nitrogen atom (C2, C6) are shifted downfield due to its electron-withdrawing effect. The chemical shifts of the alkyl side chain carbons are found in the typical aliphatic region.

Predicted ¹H NMR Data for this compound

Atom Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-N ~1.5-2.5 Broad Singlet 1H
H-2 ~2.6-2.8 Multiplet 1H
H-6eq ~2.9-3.1 Multiplet 1H
H-6ax ~2.4-2.6 Multiplet 1H
H-3, H-5 ~1.4-1.8 Multiplet 4H
H-4 ~1.1-1.4 Multiplet 2H
H-1' ~1.2-1.5 Multiplet 2H
H-2' ~1.6-1.8 Multiplet 1H

Predicted ¹³C NMR Data for this compound

Atom Label Predicted Chemical Shift (δ, ppm)
C-2 ~55-58
C-6 ~46-49
C-3 ~33-36
C-5 ~26-29
C-4 ~24-27
C-1' ~40-43
C-2' ~27-30

Two-dimensional (2D) NMR experiments provide correlational data that reveal how different atoms are connected within a molecule, which is crucial for assembling the complete structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal the connectivity within the piperidine (B6355638) ring (e.g., H-2 coupled to H-3) and along the alkyl side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each carbon signal to its attached proton(s) based on the predicted ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. HMBC is critical for connecting different fragments of the molecule. For instance, it would show a correlation between the C-2 of the piperidine ring and the H-1' protons of the side chain, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry. In this compound, NOESY could show through-space interactions between the H-2 proton and protons on the side chain, helping to define its preferred conformation.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence.

For this compound, the key functional groups are the secondary amine (N-H) and the aliphatic C-H bonds. The IR spectrum would be expected to show a characteristic N-H stretching vibration, which is typically a sharp, medium-intensity peak. The aliphatic C-H bonds of the piperidine ring and the alkyl side chain will produce strong, sharp absorptions just below 3000 cm⁻¹.

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
~3300-3350 N-H Stretch Secondary Amine Medium, Sharp
~2950-2850 C-H Stretch Aliphatic (CH, CH₂, CH₃) Strong, Sharp
~1470-1450 C-H Bend CH₂/CH₃ Scissoring Medium

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure.

For this compound (molecular formula C₁₀H₂₁N), the molecular weight is 155.28 amu. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 155.

The most characteristic fragmentation pathway for 2-alkylpiperidines is alpha-cleavage, which involves the breaking of the bond between the piperidine ring and the alkyl side chain. This results in the loss of the alkyl group as a radical and the formation of a stable, nitrogen-containing cation. For this compound, this would involve the loss of the 3-methylbutyl radical (C₅H₁₁•, mass = 71 amu), leading to a highly abundant fragment ion, likely the base peak, at m/z = 84.

Expected Mass Spectrometry Data for this compound

m/z Value Proposed Fragment Significance
155 [C₁₀H₂₁N]⁺ Molecular Ion (M⁺)
140 [M - CH₃]⁺ Loss of a methyl group

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is primarily used to identify the presence of chromophores, which are typically conjugated π-systems or functional groups with non-bonding electrons. libretexts.orgmsu.edu

Saturated aliphatic amines like this compound lack extensive chromophores. quimicaorganica.org The only relevant electronic transition is the promotion of a non-bonding electron from the nitrogen atom to an antibonding sigma orbital (n→σ*). This transition requires high energy and thus occurs at a short wavelength, typically below 220 nm. libretexts.orgquimicaorganica.org Consequently, the UV-Vis spectrum of this compound is not expected to show significant absorption in the standard UV-Vis range (200-800 nm) and is of limited value for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application of Spectroscopic Data for Relative and Absolute Stereochemistry Determination

The determination of the relative and absolute stereochemistry of this compound is crucial as the C2 position is a stereocenter, leading to the existence of (R) and (S) enantiomers. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are fundamental in determining the relative stereochemistry of the this compound ring. The conformation of the piperidine ring and the orientation of the substituent at the C2 position (axial or equatorial) significantly influence the chemical shifts and coupling constants of the ring protons.

In the case of 2-substituted piperidines, the chemical shift of the proton at C2 is a key indicator of its orientation. An equatorial proton at C2 typically resonates at a lower field (higher ppm) compared to an axial proton. Furthermore, the coupling constants between the C2 proton and the adjacent C3 protons can provide valuable conformational information.

For the determination of absolute stereochemistry, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used in conjunction with NMR spectroscopy. These agents interact with the enantiomers of this compound to form diastereomeric complexes, which will exhibit distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers. For instance, the use of ¹⁹F NMR with a chiral probe can lead to sharp and discrete signals for each enantiomer of a 2-substituted piperidine nih.gov.

Expected ¹H NMR Chemical Shifts:

The expected ¹H NMR spectrum of this compound would show characteristic signals for the protons on the piperidine ring and the 3-methylbutyl side chain. The exact chemical shifts can be influenced by the solvent and the concentration.

Proton Expected Chemical Shift (ppm)
H-2 (piperidine)2.5 - 3.0
H-6 (piperidine, axial)2.6 - 2.8
H-6 (piperidine, equatorial)3.0 - 3.2
Piperidine ring protons (H-3, H-4, H-5)1.1 - 1.9
CH₂ (side chain, adjacent to piperidine)1.2 - 1.7
CH (side chain)1.5 - 1.8
CH₂ (side chain)1.1 - 1.4
CH₃ (side chain)0.8 - 1.0

Note: This is an interactive data table with expected values based on similar compounds.

Expected ¹³C NMR Chemical Shifts:

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Carbon Expected Chemical Shift (ppm)
C-2 (piperidine)55 - 60
C-6 (piperidine)45 - 50
C-3, C-5 (piperidine)25 - 30
C-4 (piperidine)20 - 25
CH₂ (side chain, adjacent to piperidine)35 - 40
CH (side chain)27 - 32
CH₂ (side chain)38 - 43
CH₃ (side chain)22 - 27

Note: This is an interactive data table with expected values based on similar compounds.

Chromatographic Isolation Techniques Coupled with Spectroscopic Analysis (e.g., LC-NMR, GC-MS)

The isolation and analysis of this compound from complex mixtures, or the separation of its enantiomers, can be effectively achieved by coupling chromatographic techniques with spectroscopic detectors.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which is a fingerprint of the molecule.

The fragmentation pattern of this compound in the mass spectrometer is expected to show characteristic ions resulting from the cleavage of the piperidine ring and the side chain. The molecular ion peak (M+) would correspond to the molecular weight of the compound. Common fragmentation pathways for 2-alkylpiperidines involve the loss of the alkyl side chain and cleavage of the piperidine ring.

Expected Mass Spectrometry Fragmentation:

m/z Fragment
155[M]+ (Molecular Ion)
140[M - CH₃]+
98[M - C₄H₉]+ (Loss of butyl group from side chain)
84Piperidine ring fragment

Note: This is an interactive data table with expected fragmentation patterns based on principles of mass spectrometry.

For the separation of the enantiomers of this compound, a chiral GC column is required. These columns contain a chiral stationary phase that interacts differently with the (R) and (S) enantiomers, leading to different retention times and allowing for their separation and quantification scholars.directresearchgate.net.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR):

LC-NMR is a hyphenated technique that combines the separation power of high-performance liquid chromatography (HPLC) with the structural elucidation capabilities of NMR spectroscopy mdpi.comnih.gov. This technique is particularly useful for the analysis of complex mixtures containing non-volatile or thermally labile compounds.

In the context of this compound, LC-NMR could be employed for the direct analysis of reaction mixtures or biological samples. The HPLC would first separate the target compound from other components. The eluent from the HPLC is then directed to the NMR spectrometer, where the spectrum of the isolated compound can be acquired. This allows for unambiguous structure confirmation without the need for offline purification.

Furthermore, chiral HPLC columns can be used in an LC-NMR setup to separate the enantiomers of this compound. The separated enantiomers can then be analyzed by NMR to confirm their identity and purity. This approach provides a powerful tool for stereochemical analysis and the determination of enantiomeric excess.

Conformational Analysis and Dynamics of Substituted Piperidines

Fundamental Conformational Preferences of the Piperidine (B6355638) Ring System

Chair and Boat Conformations and Interconversion Dynamics

Similar to cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. This chair form can exist in two primary arrangements: one with the nitrogen-bound hydrogen (N-H) in an axial position and the other with it in an equatorial position. The equatorial conformation is generally more stable.

The piperidine ring is not static; it undergoes rapid conformational interconversion. Two main dynamic processes are at play: ring inversion and nitrogen inversion.

Ring Inversion : This process involves the "flipping" of the chair conformation through a high-energy half-chair transition state, passing through twist-boat and boat intermediates. The energy barrier for ring inversion in piperidine is approximately 10.4 kcal/mol. The boat conformation itself is a high-energy intermediate, significantly less stable than the chair form due to torsional strain and unfavorable "flagpole" steric interactions.

Nitrogen Inversion : This is the pyramidal inversion of the lone pair on the nitrogen atom, which interconverts the axial N-H and equatorial N-H conformers. This process has a substantially lower energy barrier (around 6.1 kcal/mol) than ring inversion, meaning it occurs much more rapidly. wikipedia.org

For a substituted piperidine like 2-(3-methylbutyl)piperidine, these dynamic processes allow the molecule to adopt its most energetically favorable conformation, which is overwhelmingly the one that minimizes steric hindrance.

Influence of Substituent Position and Bulk on Ring Flexibility

The position and size of a substituent on the piperidine ring are the most significant factors determining its preferred conformation. For a monosubstituted ring, there is an equilibrium between the conformer with the substituent in the axial position and the one with it in the equatorial position.

The energetic preference for a substituent to be in the equatorial position is quantified by its conformational free energy, or "A-value". wikipedia.org A larger A-value indicates a stronger preference for the equatorial position due to the destabilizing 1,3-diaxial interactions the substituent would experience in the axial position. libretexts.orgquora.com The 3-methylbutyl group is a bulky alkyl substituent. While its specific A-value is not commonly tabulated, it is expected to be similar to or slightly larger than that of an isobutyl or isopropyl group (A-value ≈ 2.15–2.2 kcal/mol), indicating a strong preference for the equatorial position. libretexts.orgmasterorganicchemistry.com

In the case of this compound, placing the bulky 3-methylbutyl group in the axial position would create severe steric clashes with the axial hydrogens at the C4 and C6 positions. Therefore, the conformational equilibrium overwhelmingly favors the chair conformation where the 2-(3-methylbutyl) group occupies the equatorial position.

However, in certain cases, such as when the piperidine nitrogen is part of an amide or connected to an sp²-hybridized atom, a phenomenon known as allylic strain (or A(1,3) strain) can favor the axial orientation for a 2-substituent to minimize repulsion with the N-substituent. nih.govresearchgate.netacs.org For the simple secondary amine this compound, this effect is absent, and standard steric hindrance dominates.

Experimental Characterization of Piperidine Conformations

NMR Spectroscopy in Conformational Studies (e.g., Coupling Constants, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the conformation of piperidines in solution. Several NMR parameters provide detailed structural information:

Chemical Shifts : The chemical shift of a proton is sensitive to its local electronic environment. Generally, axial protons in a chair conformation are shielded (resonate at a lower ppm value) compared to their equatorial counterparts.

Coupling Constants (³J) : The magnitude of the through-bond coupling constant between two vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, as described by the Karplus equation. In a rigid chair conformation, this allows for clear differentiation between axial and equatorial positions.

Axial-Axial (³J_ax,ax) couplings typically have large values (10–13 Hz), corresponding to a dihedral angle of ~180°.

Axial-Equatorial (³J_ax,eq) and Equatorial-Equatorial (³J_eq,eq) couplings are much smaller (2–5 Hz), corresponding to dihedral angles of ~60°. reddit.comoup.com

For this compound, the proton at the C2 position (H2) would show a large coupling constant to the axial proton at C3 (H3ax) and a small coupling constant to the equatorial proton at C3 (H3eq), confirming the equatorial position of the substituent.

Nuclear Overhauser Effect (NOE) : NOE is a through-space interaction that provides information about the spatial proximity of protons. In a chair conformation, strong NOE correlations are observed between atoms in a 1,3-diaxial relationship. For the equatorial conformer of this compound, NOE would be observed between the axial protons at C2, C4, and C6.

Proton Assignment (Equatorial Conformer) Hypothetical Chemical Shift (ppm) Hypothetical Coupling Constants (J, Hz) Key Diagnostic Feature
H2 (axial)~2.5 - 2.8ddd, J ≈ 12 (to H3ax), 4 (to H3eq), 4 (to CH₂)Large coupling to H3ax indicates diaxial relationship.
H6 (axial)~2.6 - 2.9dt, J ≈ 12 (to H5ax), 3 (to H5eq)Typical axial proton pattern.
H6 (equatorial)~3.0 - 3.3dm, J ≈ 12 (geminal)Deshielded relative to H6ax.
H3, H4, H5 (axial)~1.1 - 1.4MultipleShielded (upfield) region.
H3, H4, H5 (equatorial)~1.6 - 1.9MultipleDeshielded relative to axial protons.

Table 1: Illustrative ¹H NMR data for the dominant equatorial conformer of this compound. The data demonstrates how coupling constants can be used to assign the conformation.

X-ray Crystallography for Solid-State Conformational Data

X-ray crystallography provides unambiguous proof of molecular conformation in the solid state. By diffracting X-rays off a single crystal, a precise three-dimensional model of the molecule can be generated, revealing exact bond lengths, bond angles, and torsion angles.

For a piperidine derivative, crystallographic data would confirm the chair conformation and definitively show whether substituents are in axial or equatorial positions. The geometry of the chair can be described quantitatively using puckering parameters (e.g., Q, θ, φ), which define the degree and nature of the ring's deviation from planarity. researchgate.netnih.gov While this method yields highly accurate data, it is important to note that the conformation observed in the crystal lattice is a static, low-energy state that may be influenced by crystal packing forces and might not be the only conformation present in the dynamic environment of a solution. researchgate.net

Computational Approaches to Conformational Analysis

Theoretical calculations are a vital complement to experimental techniques for studying conformational preferences. Modern computational chemistry methods can accurately predict the structures and relative energies of different conformers.

The typical process involves:

Conformational Search : A computational search is performed to identify all possible low-energy conformers, such as the axial-chair, equatorial-chair, and various boat/twist-boat forms.

Geometry Optimization : The geometry of each identified conformer is optimized using methods like Density Functional Theory (DFT) or high-level ab initio calculations to find its precise minimum-energy structure. researchgate.netresearchgate.netresearchgate.net

Energy Calculation : The relative Gibbs free energies (ΔG) of the optimized conformers are calculated. The conformer with the lowest free energy is predicted to be the most stable and therefore the most abundant at equilibrium. nih.gov

These calculations can also predict NMR parameters, which can then be compared with experimental data to validate the predicted conformational model. researchgate.net For this compound, computational models would be expected to show a significant energy preference for the equatorial conformer over the axial conformer.

Conformer of this compound Relative Energy (ΔE, kcal/mol) Relative Gibbs Free Energy (ΔG, kcal/mol) Predicted Population at 298 K (%)
Chair (Equatorial)0.000.00>99%
Chair (Axial)+2.4+2.2<1%
Twist-Boat+5.8+5.9<0.1%

Table 2: Representative results from a hypothetical computational analysis of this compound, showing the strong energetic preference for the equatorial chair conformation.

Molecular Mechanics and Force Field Calculations

Molecular mechanics (MM) provides a computational method to predict the geometries and energies of molecules without considering the explicit behavior of electrons. wustl.eduwustl.edufiveable.me This approach treats atoms as classical particles and the bonds between them as springs. fiveable.meuiuc.edu The total potential energy of the system is calculated using a force field, which is a set of empirical functions and parameters that describe the energy contributions from various intramolecular and intermolecular interactions. wustl.eduuiuc.edu

A typical force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions such as van der Waals forces and electrostatic interactions. wustl.edufiveable.menih.gov The energy (E) of the system is a function of the nuclear positions, and it is this energy that is minimized to find the most stable conformation of the molecule. wustl.edu

For a molecule like this compound, a force field such as MMFF94 or AMBER would be parameterized to handle the specific atom types and bonding arrangements present. The accuracy of molecular mechanics calculations is highly dependent on the quality of the force field parameters, which are typically derived from experimental data or high-level quantum mechanical calculations. fiveable.me

Below is an illustrative table of the types of parameters found in a force field that would be relevant for calculating the conformational energy of this compound.

Interaction TypeAtoms InvolvedParameterExample Value
Bond StretchingC-CForce Constant (kb)310 kcal/mol·Å²
Equilibrium Distance (r₀)1.52 Å
Angle BendingC-N-CForce Constant (kθ)50 kcal/mol·rad²
Equilibrium Angle (θ₀)111.0°
TorsionalC-C-N-CBarrier Height (Vn)1.5 kcal/mol
Periodicity (n)3
van der WaalsC...CWell Depth (ε)0.10 kcal/mol
van der Waals Radius (σ)3.4 Å

Note: The values in this table are representative examples and not specific results for this compound.

Quantum Chemical Calculations (e.g., DFT) for Energy Minima and Barriers

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a more rigorous approach to determining the conformational preferences of molecules by explicitly treating the electronic structure. researchgate.net DFT methods calculate the electron density of a system to determine its energy, providing a good balance between computational cost and accuracy for many molecular systems. researchgate.net

For this compound, DFT calculations can be employed to locate the energy minima corresponding to stable conformers and the transition states that represent the energy barriers between them. The piperidine ring can exist in two primary chair conformations, with the 2-(3-Methylbutyl) substituent in either an axial or equatorial position. Further conformational complexity arises from the rotation around the single bonds within the 3-methylbutyl side chain.

A typical computational study would involve geometry optimization of the various possible conformers to find their lowest energy structures. The relative energies of these optimized structures indicate their relative stabilities. For example, the equatorial conformer of the 2-substituent on the piperidine ring is generally expected to be more stable than the axial conformer due to reduced steric hindrance.

The following table provides a hypothetical set of results from a DFT calculation on the primary conformers of this compound, illustrating the kind of data that would be obtained.

ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)
Equatorial-Chair0.001.25
Axial-Chair2.101.48
Twist-Boat5.501.90

Note: These are hypothetical values for illustrative purposes.

Furthermore, DFT can be used to calculate the rotational energy barriers around specific bonds, providing insight into the flexibility of the molecule and the rates of interconversion between conformers.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing how the molecule moves, flexes, and changes its conformation. uiuc.edu

For this compound, an MD simulation would typically be performed by placing the molecule in a simulated solvent environment, such as water, to mimic physiological conditions. The simulation would be run for a specific duration, often on the order of nanoseconds to microseconds, to observe the conformational landscape accessible to the molecule at a given temperature. nih.gov

MD simulations can reveal the preferred conformations of the piperidine ring and the 3-methylbutyl side chain, as well as the transitions between different conformational states. This information is crucial for understanding how the molecule might interact with biological targets. Key properties that can be analyzed from an MD simulation include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net

An example of the type of data that can be extracted from an MD simulation is presented in the table below.

Simulation Time (ns)Piperidine Ring ConformationC-C-N-C Dihedral Angle (°)
0Chair (Equatorial)175
10Chair (Equatorial)-178
25Twist-Boat65
50Chair (Equatorial)179

Note: This table represents a simplified, hypothetical trajectory to illustrate the dynamic nature of the molecule.

Conformational Search Algorithms (e.g., Monte Carlo Methods)

Due to the number of rotatable bonds in a molecule like this compound, a systematic search of all possible conformations is computationally prohibitive. Conformational search algorithms are therefore employed to efficiently explore the potential energy surface and identify low-energy conformers.

Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. nih.gov In the context of conformational analysis, a Monte Carlo search involves randomly changing the coordinates of the atoms in a molecule, such as by rotating around single bonds, and then accepting or rejecting the new conformation based on its energy. nih.gov

The process typically starts with an initial geometry of this compound. A random torsional angle is then selected and rotated by a random amount. The energy of the new conformation is calculated, and if it is lower than the previous one, the new conformation is accepted. If the energy is higher, it may still be accepted based on a probability that depends on the energy difference and the temperature, a criterion that allows the search to escape from local energy minima.

This iterative process generates a collection of low-energy conformations, providing a comprehensive overview of the molecule's accessible conformational space. These structures can then be further analyzed using more accurate methods like DFT.

Algorithm FeatureDescription
Starting Structure An initial 3D structure of this compound.
Move Set Random rotations around acyclic single bonds.
Energy Calculation Typically performed using a molecular mechanics force field for speed.
Acceptance Criterion Metropolis criterion, which accepts lower energy conformations and sometimes higher energy ones based on temperature.
Output A set of unique, low-energy conformers.

Computational Chemistry and Molecular Modeling Applications of 2 3 Methylbutyl Piperidine

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, and its derivatives, including 2-(3-Methylbutyl)piperidine, are subjects of intense computational study to unlock their therapeutic potential. Computational chemistry and molecular modeling provide powerful tools to predict and analyze the behavior of such molecules at an atomic level, accelerating the drug discovery process. These in silico methods help in understanding structure-activity relationships, predicting binding affinities, and designing novel compounds with improved pharmacological profiles.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Piperidine (B6355638) Nitrogen Atom (e.g., Alkylation, Acylation)

The secondary amine of the piperidine ring is a nucleophilic and basic center, making it the most reactive site for many chemical transformations. Common reactions involve the formation of new bonds to the nitrogen atom, such as N-alkylation and N-acylation.

N-Alkylation: This reaction introduces an alkyl group onto the nitrogen atom. It can be achieved through several methods, including reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides. For instance, reductive amination involves the reaction of the piperidine with an aldehyde to form an iminium ion intermediate, which is then reduced in situ to yield the N-alkylated product. Direct alkylation with a reagent like an alkyl bromide proceeds via an SN2 mechanism.

N-Acylation: Acylation of the piperidine nitrogen introduces an acyl group, forming an amide. This transformation is typically accomplished using acyl chlorides or anhydrides in the presence of a base. The resulting amides are generally less basic and more sterically hindered than the parent amine. This reaction can also be a key step in further functionalization strategies.

The table below summarizes common N-functionalization reactions applicable to the 2-(3-Methylbutyl)piperidine nitrogen.

Reaction TypeTypical ReagentsProduct Class
N-Alkylation R-CHO, NaBH(OAc)₃ (Reductive Amination)N-Alkyl piperidine
R-X (X=Cl, Br, I), Base (e.g., K₂CO₃)N-Alkyl piperidine
N-Acylation RCOCl or (RCO)₂O, Base (e.g., Et₃N)N-Acyl piperidine (Amide)
N-Arylation Ar-X, Pd or Cu catalyst, BaseN-Aryl piperidine
N-Sulfonylation RSO₂Cl, Base (e.g., Pyridine)N-Sulfonyl piperidine (Sulfonamide)

Functionalization of the Piperidine Ring Carbons (e.g., Halogenation, Hydroxylation)

Functionalizing the C-H bonds of the piperidine ring is more challenging than reacting the nitrogen atom but offers a powerful route to structural diversity. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the selective modification of these traditionally inert positions.

α-Functionalization (C2 and C6): The C-H bonds adjacent to the nitrogen atom (α-positions) are the most activated on the ring. Metal-catalyzed polar oxidation pathways can generate iminium ion intermediates in situ, which can then be intercepted by various nucleophiles. This allows for the introduction of alkyl, aryl, and other functional groups at the C2 or C6 positions. Diastereoselective lithiation, directed by a chiral group on the nitrogen, followed by trapping with an electrophile, is another strategy to functionalize the α-position with stereochemical control. whiterose.ac.uk

β-Functionalization (C3 and C5): Modification at the β-position is less common but can be achieved through strategies like oxidation-induced functionalization, which can lead to the introduction of sulfenyl or selenyl groups without the need for a directing group or metal catalyst. researchgate.net

Hydroxylation: Biocatalytic methods using hydroxylase enzymes can introduce hydroxyl groups onto the piperidine ring with high regio- and stereoselectivity. nih.gov This enzymatic C-H oxidation represents a green and efficient alternative to traditional chemical methods for producing hydroxylated piperidine derivatives.

The following table outlines various strategies for functionalizing the carbon atoms of the piperidine ring.

PositionMethodTypical Reagents/CatalystsResulting Functionalization
α-Position (C6) C-H Activation/ArylationPhotoredox catalyst, Aryl halideIntroduction of an aryl group
α-Position (C2/C6) Diastereoselective Lithiations-BuLi/TMEDA, Electrophile (e.g., CO₂)Introduction of various electrophiles
β-Position (C3/C5) Oxidation-Induced ThiolationO₂, ThiolsIntroduction of a sulfenyl group researchgate.net
Ring Carbons Biocatalytic HydroxylationHydroxylase enzymes, O₂Introduction of a hydroxyl group nih.gov
Ring Carbons Transannular C-H FunctionalizationPalladium catalyst, Directing groupArylation at C4 position

Strategies for Modifying the 3-Methylbutyl Side Chain

The 3-methylbutyl (isoamyl) side chain consists entirely of sp³-hybridized carbons and is generally unreactive. However, its modification can be achieved through reactions that proceed via radical intermediates.

Free-Radical Halogenation: This is a classic method for functionalizing alkanes. wikipedia.org In the presence of UV light or a radical initiator, halogens (like Br₂ or Cl₂) can replace a hydrogen atom on the side chain. wikipedia.orgyoutube.com The selectivity of this reaction is dictated by the stability of the resulting carbon radical. For the 3-methylbutyl chain, the tertiary C-H bond at the 3'-position is the most likely site for abstraction due to the formation of the most stable tertiary radical intermediate. Chlorination is generally less selective than bromination. youtube.com Subsequent nucleophilic substitution of the resulting alkyl halide can introduce a variety of other functional groups (e.g., -OH, -CN, -NH₂).

Oxidation: While challenging, selective oxidation of the terminal methyl groups to carboxylic acids or the tertiary carbon to an alcohol could be envisioned using powerful oxidizing agents, potentially guided by enzymatic or biomimetic catalytic systems.

Below are potential strategies for modifying the side chain.

Position on Side ChainReaction TypePotential ReagentsPotential Product
3'-Position (Tertiary C-H) Radical BrominationN-Bromosuccinimide (NBS), Light/Heat2-(3-Bromo-3-methylbutyl)piperidine
Various Positions Radical ChlorinationCl₂, Light/HeatMixture of chlorinated isomers
3'-Position Nucleophilic SubstitutionNucleophile (e.g., NaOH, NaCN) on brominated substrate2-(3-Hydroxy/Cyano-3-methylbutyl)piperidine

Synthesis of Novel Piperidine Analogues Incorporating the 2-(3-Methylbutyl) Moiety

The this compound core serves as an excellent starting point for building more complex molecular architectures, including molecules with additional stereocenters or intricate ring systems.

Introducing a second substituent onto the piperidine ring creates a new stereocenter. The stereochemical outcome of such reactions can often be controlled by the existing 2-(3-methylbutyl) group, which directs the approach of incoming reagents. A variety of methods are available for the stereoselective synthesis of 2,6-disubstituted piperidines. bohrium.comresearchgate.net

Key strategies include:

Reductive Amination: Intramolecular reductive amination of a precursor with an appended ketone or aldehyde is a powerful method for ring closure that often favors the formation of the thermodynamically more stable cis-2,6-disubstituted piperidine. bohrium.com

Mannich Reactions: The addition of a nucleophile to a piperidinyl iminium ion can proceed with high diastereoselectivity, typically yielding the cis product. bohrium.com

Conjugate Addition: Michael-type additions to pyridinone intermediates can also be highly stereoselective, with the facial selectivity controlled by bulky groups on the nitrogen or existing ring substituents. acs.org

These methods allow for the controlled synthesis of either cis or trans diastereomers, depending on the chosen synthetic route and reaction conditions. bohrium.comacs.org

Synthetic MethodKey FeaturesPredominant Stereochemical Outcome
Intramolecular Reductive Amination Cyclization of an amino-keto precursor with a reducing agent.Often yields the thermodynamically stable cis isomer. bohrium.com
Mannich-type Reaction Nucleophilic addition to an N-acyliminium ion intermediate.Generally provides high cis selectivity. bohrium.com
Aza-Michael Reaction Intramolecular conjugate addition of nitrogen to an unsaturated system.Can be controlled to yield cis or trans isomers. nih.gov
Iridium-Catalyzed Allylic Cyclization Use of chiral iridium catalysts to control the configuration of the new stereocenter. nih.govCan be tuned to selectively produce different diastereomers.

The piperidine ring is a common component of more complex fused and spirocyclic systems found in many biologically active molecules.

Fused Systems: These systems involve sharing at least two atoms between the piperidine and another ring. They can be constructed via intramolecular cyclization reactions. For example, an appropriately functionalized side chain on the piperidine nitrogen or a ring carbon can be made to react with another position on the ring. An enantioenriched 2-alkyl piperidine can be converted into fused tricyclic structures via intramolecular Hartwig-Buchwald amination. nih.gov

Spirocyclic Systems: Spirocycles feature two rings connected by a single common atom. The synthesis of spirocyclic piperidines has gained significant interest due to their rigid, three-dimensional structures which are valuable in drug discovery. rsc.orgnih.gov Methods to construct these systems include:

Radical Cyclization: Photoredox-catalyzed radical hydroarylation can be used to construct spirocyclic piperidines from linear precursors. nih.gov

Intramolecular Alkylation/Michael Addition: Starting from a piperidone, functional groups can be built onto the ring that subsequently cyclize to form a spiro-fused ring. acs.org

System TypeSynthetic StrategyDescription
Fused Intramolecular C-N or C-C Bond FormationA substituent on the piperidine (e.g., at the N1 or C3 position) undergoes cyclization with another part of the molecule. nih.govnih.gov
Spirocyclic Photoredox-Catalyzed Radical CyclizationA linear precursor containing the piperidine nitrogen undergoes a radical-mediated cyclization to form the spiro center. nih.gov
Spirocyclic Cyclization from Piperidone PrecursorsA 4-piperidone (B1582916) is functionalized and then undergoes intramolecular reactions to build the second ring at the C4 position. acs.org

Biological Activity and Molecular Mechanisms of Action for Piperidine Analogues

Broad Spectrum of Bioactivities Associated with Piperidine (B6355638) Derivatives

Piperidine derivatives exhibit a remarkable diversity of biological activities, finding application in over twenty classes of pharmaceuticals. This broad spectrum is a testament to the ability of the piperidine core to be synthetically modified, enabling precise interactions with various biological targets. These compounds are integral to the treatment of a wide range of conditions, from central nervous system disorders to infectious diseases and cancer.

The pharmacological actions attributed to piperidine analogues are extensive and include:

Central Nervous System (CNS) Activity : Many piperidine-containing drugs target the CNS. They are used as antipsychotics (e.g., Haloperidol, Risperidone), analgesics for severe pain (e.g., Morphine, Fentanyl), and stimulants (e.g., Methylphenidate). Furthermore, their role in managing neurodegenerative diseases like Alzheimer's is significant, with compounds like Donepezil being a key therapeutic agent.

Antimicrobial and Antiviral Properties : Researchers have developed piperidine derivatives that show efficacy against various pathogens. This includes activity against fungi of the Aspergillus and Candida genera and inhibition of viruses such as the H1N1 influenza virus and SARS-CoV-2.

Anticancer and Anti-inflammatory Effects : Certain piperidine alkaloids and their synthetic derivatives have demonstrated antitumor, anti-inflammatory, and antiviral properties. For instance, some derivatives have shown good activity on androgen-refractory cancer cell lines by acting as ligands for the M3 muscarinic acetylcholine (B1216132) receptor, which is involved in tumor progression.

Other Therapeutic Applications : The utility of piperidine derivatives extends to antidiabetic, antihypertensive, antimalarial, and antihistaminic agents. They also serve as antiparasitic drugs, such as halofuginone, a synthetic analog of febrifugine.

The following table summarizes some of the key biological activities of piperidine derivatives.

Biological ActivityExamples of Therapeutic Areas
CNS Activity Alzheimer's Disease, Schizophrenia, Pain Management, ADHD
Antimicrobial Fungal Infections, Bacterial Infections
Antiviral Influenza, SARS-CoV-2
Anticancer Various Cancers, including Androgen-Refractory Cancers
Anti-inflammatory Inflammatory Disorders
Antiparasitic Parasitic Infections
Cardiovascular Hypertension

Molecular Mechanisms of Interaction with Biological Targets

The diverse pharmacological effects of piperidine analogues stem from their ability to interact with a variety of biological macromolecules, including receptors and enzymes. The conformation of the piperidine ring and the nature of its substituents are critical for determining binding affinity and specificity to these targets.

Piperidine derivatives are known to bind to and modulate the function of several receptor families, most notably G-protein coupled receptors and neurotransmitter receptors.

G-protein coupled receptors (GPCRs) are the largest family of membrane proteins and are involved in transducing extracellular signals into intracellular responses. They are major targets for a significant portion of modern drugs. Piperidine derivatives have been developed as potent and selective ligands for various GPCRs.

For example, piperidine and piperazine (B1678402) derivatives have been investigated as antagonists for histamine (B1213489) H3 receptors (H3Rs), a type of GPCR involved in neuromodulation. The piperidine moiety has been identified as a key structural element for dual affinity at both H3Rs and sigma-1 receptors (σ1R), another important CNS target. Studies comparing piperidine and piperazine derivatives revealed that the piperidine ring was crucial for high affinity to the σ1R while maintaining strong affinity for the H3R. Additionally, the serotonin (B10506) 5-HT2C receptor, a GPCR that modulates key neurological pathways related to neuropsychiatric and metabolic disorders, has been a target for piperidine-based positive allosteric modulators (PAMs).

Piperidine-containing compounds can selectively modulate the activity of various neurotransmitter systems, including those for dopamine, serotonin, and norepinephrine (B1679862). This modulation is central to their therapeutic effects in psychiatric and neurological disorders. For instance, piperidine-piperazine compounds have been developed as ligands for dopamine, serotonin, and norepinephrine receptors and transporters.

Furthermore, piperidine derivatives have been designed as antagonists for the α7 nicotinic acetylcholine receptor (nAChR), which plays a role in inflammation. A pharmacophore-based screening identified a piperidine-spirooxadiazole derivative that acts as an α7 antagonist, with subsequent synthesis and evaluation leading to lead compounds with significant inhibitory values.

Beyond receptor binding, piperidine analogues are effective inhibitors of various enzymes, a mechanism that is central to their therapeutic action in several diseases.

One of the most well-established activities of piperidine derivatives is the inhibition of acetylcholinesterase (AChE). AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibiting this enzyme increases acetylcholine levels in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Donepezil, a leading drug for Alzheimer's treatment, is a prominent example of a piperidine-based AChE inhibitor. The benzyl-piperidine group in Donepezil and related compounds is crucial for binding to the catalytic site of the AChE enzyme. Structure-activity relationship (SAR) studies have shown that modifications to this core structure can lead to highly potent and selective inhibitors. For instance, the compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) was found to be a very potent AChE inhibitor with an IC50 value of 5.7 nM and was 1250 times more selective for AChE over butyrylcholinesterase (BuChE).

The following table presents data on the inhibitory activity of selected piperidine derivatives against cholinesterase enzymes.

CompoundTarget EnzymeIC50 ValueSelectivity (AChE/BuChE)Reference
Analogue 7 Rat Brain AChE7.32 µM21-fold less potent vs BuChE
Analogue 9 Rat Brain AChE15.1 µM9.5-fold less potent vs BuChE
Donepezil (E2020) AChE5.7 nM1250
Compound 19 AChE-Moderate BuChE inhibition also noted

These findings highlight that the piperidine scaffold serves as a versatile platform for designing potent enzyme inhibitors, particularly in the context of neurodegenerative diseases.

Enzyme Inhibition and Allosteric Modulation

Other Enzymatic Targets (e.g., Signal Peptidase IB)

Furthermore, certain piperidine derivatives have been found to exert their antibacterial effects by physically damaging the bacterial cell membrane nih.govmdpi.com. This mechanism involves the hydrophobic alkyl chains of the piperidine compounds intercalating with the lipid bilayer of the cell membrane, leading to a loss of integrity, increased permeability, and eventual lysis of the bacterial cell. This dual-action, targeting both specific enzymes and the physical structure of the cell, presents a promising strategy for combating bacterial infections and overcoming resistance.

In the context of bacterial protein synthesis, synthetic mimetics of 2-deoxystreptamine (B1221613) (2-DOS), an essential component of aminoglycoside antibiotics, have been developed based on a cis-3,5-diamino-piperidine (DAP) scaffold. These DAP derivatives have been shown to act as inhibitors of bacterial translation by targeting the ribosomal decoding site, much like their natural counterparts nih.gov. The piperidine ring in these molecules serves as a crucial structural element that mimics the 2-DOS core, enabling high-affinity binding to the ribosomal RNA and subsequent disruption of protein synthesis nih.gov. Structure-activity relationship (SAR) studies on these compounds have revealed that the substitution pattern on the piperidine ring is critical for their inhibitory activity nih.gov.

Protein-Protein Interaction (PPI) Modulation

The modulation of protein-protein interactions (PPIs) is a significant area of therapeutic research, and piperidine-based compounds have emerged as promising scaffolds for the development of PPI inhibitors. A notable example is the inhibition of the p53-HDM2 interaction, which is a key target in oncology. The protein HDM2 (Human Double Minute 2) is a negative regulator of the p53 tumor suppressor protein. Inhibition of the p53-HDM2 interaction can restore the tumor-suppressing function of p53.

A series of 3,3-disubstituted piperidines have been identified as novel and potent inhibitors of the p53-HDM2 interaction. SAR studies on this class of compounds have provided valuable insights into the structural requirements for potent inhibition. It was discovered that modifications to the piperidine core, particularly substitutions at various positions, significantly impact the binding affinity to HDM2. For instance, the incorporation of an allyl side chain at the 2-position of the piperidine ring led to a substantial improvement in binding potency. This suggests that the 2-position of the piperidine ring can be modified to achieve additional interactions with the HDM2 protein, thereby enhancing inhibitory activity.

Compound ModificationPosition of Substitution on Piperidine RingObserved Effect on p53-HDM2 Inhibition
Core ModificationPositions 4, 5, and 6Substitutions were tolerated, but no significant improvement in potency was observed.
Allyl Side Chain IncorporationPosition 2Drastic improvement in binding potency.

Involved Cellular Signaling Pathways

NF-κB and MAPK Signaling Pathways

Piperidine-containing compounds have been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in the cellular response to inflammatory stimuli and are implicated in a wide range of diseases.

A novel N-aryl substituted piperamide (B1618075), designated as D4, has been developed and demonstrated to be a potent inhibitor of NF-κB translocation nih.gov. NF-κB is a protein complex that, upon activation, translocates into the nucleus and induces the expression of pro-inflammatory genes. The inhibitory action of compound D4 is achieved by preventing the acetylation and phosphorylation of the p65 subunit of NF-κB, which are critical steps for its activation and nuclear translocation nih.gov. This is accomplished through the inhibition of IKK-α/β, the kinases responsible for phosphorylating the inhibitor of NF-κB (IκB). By inhibiting IKK-α/β, the piperamide D4 effectively keeps the NF-κB complex in its inactive state within the cytoplasm.

In the context of the MAPK pathway, a series of piperidine-substituted quinolinones and naphthyridinones have been identified as potent inhibitors of p38 MAP kinase researchgate.net. The p38 MAPK is a key enzyme in the MAPK signaling cascade that is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α). The piperidine-substituted compounds were found to significantly suppress the release of TNF-α in cellular and whole blood assays, demonstrating their potential as anti-inflammatory agents by targeting the p38 MAPK pathway researchgate.net.

Akt and GSK3β Signaling Cascades

The Akt (also known as Protein Kinase B) and Glycogen Synthase Kinase 3 beta (GSK3β) signaling cascades are central to regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of these pathways is implicated in numerous diseases, including cancer and neurological disorders.

Furthermore, the piperidine scaffold has been utilized in the development of potent inhibitors of GSK3β. A series of 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides have been synthesized and shown to be potent ATP-competitive inhibitors of GSK3β researchgate.net. SAR studies revealed that substitutions at the indazole 5-position and on the piperidine nitrogen are critical for achieving high inhibitory potency and cell activity researchgate.net. One of the optimized compounds from this series exhibited favorable pharmacokinetic properties and brain exposure, and demonstrated efficacy in an in vivo model of mood disorders, highlighting the therapeutic potential of targeting GSK3β with piperidine-based inhibitors researchgate.net.

Structure-Activity Relationship (SAR) Studies of Alkyl-Substituted Piperidines

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring. SAR studies on various classes of alkyl-substituted piperidines have provided critical insights into the structural features that govern their therapeutic effects.

In a study of synthetic quaternary salts of alkyl piperidines, it was found that these compounds exhibit varying degrees of analgesic activity pjps.pknih.gov. The SAR of these compounds revealed that the nature of the alkyl substitution on the piperidine ring, as well as the substitution pattern on an associated phenacyl bromide moiety, significantly influenced their antinociceptive properties. For instance, among a series of nitro-substituted phenacyl piperidinium (B107235) bromides, compounds with a para-nitro substitution on the phenyl ring showed highly significant and prolonged analgesic effects compared to their ortho and meta-substituted counterparts pjps.pk. This indicates that the position of the substituent on the aromatic ring, in conjunction with the alkyl-substituted piperidine, is a key determinant of analgesic potency and duration of action.

Further SAR studies on 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi have shown that the piperidine ring is a crucial component for activity, though its substitution tolerance is limited dndi.org. While the azaindole moiety was found to be essential for potency, modifications to the piperidine ring, such as replacing it with an acyclic analogue, resulted in a loss of activity dndi.org. This underscores the importance of the cyclic piperidine scaffold for maintaining the appropriate conformation for biological activity.

Compound SeriesSubstitution PositionSubstituentImpact on Biological Activity
Phenacyl Piperidinium BromidesPhenyl Ring of Phenacyl Grouppara-NitroHighly significant and prolonged analgesic effect compared to ortho and meta isomers.
4-Azaindole-2-piperidine DerivativesPiperidine RingReplacement with acyclic analogueLoss of anti-trypanosomal activity.
4-Azaindole-2-piperidine DerivativesPiperidine RingReplacement with morpholine (B109124) ringInactive compound.

Impact of Stereochemistry on Biological Potency and Selectivity

The stereochemistry of substituents on the piperidine ring plays a pivotal role in determining the biological potency and selectivity of piperidine-containing compounds. The three-dimensional arrangement of atoms can significantly influence how a molecule interacts with its biological target, leading to substantial differences in activity between stereoisomers.

A clear example of the impact of stereochemistry is demonstrated in a series of 1-(1H-indol-4-yloxy)-3-(4-benzo[b]thiophen-2-yl-2-methylpiperidinyl)propan-2-ols, which were investigated as dual 5-HT1A receptor antagonists and serotonin reuptake inhibitors researchgate.net. The introduction of a methyl group at the 2-position of the piperidine ring creates two stereocenters, resulting in four possible diastereomeric isomers: (cis)-(2R,4S), (cis)-(2S,4R), (trans)-(2R,4R), and (trans)-(2S,4S).

The biological evaluation of these four isomers revealed significant stereochemical influences on their binding affinities and functional activities at the 5-HT1A receptor and the serotonin transporter (SERT) researchgate.net. The cis isomers generally exhibited higher affinity for both targets compared to the trans isomers. Specifically, the (cis)-(2S,4R) isomer displayed the most potent dual activity, with high affinity for both the 5-HT1A receptor and SERT researchgate.net. This demonstrates that the relative orientation of the substituents on the piperidine ring is critical for optimal interaction with these biological targets.

Isomer (Stereochemistry)5-HT1A Receptor Affinity (Ki, nM)Serotonin Transporter (SERT) Affinity (Ki, nM)
(cis)-(2S,4R)0.82.5
(cis)-(2R,4S)1.55.0
(trans)-(2S,4S)5.315.0
(trans)-(2R,4R)10.030.0

Role of the Piperidine Ring and Alkyl Substituents in Molecular Recognition and Binding Affinity

The interaction of any ligand with its biological target is a highly specific process governed by the principles of molecular recognition. For piperidine analogues such as 2-(3-Methylbutyl)piperidine, both the core heterocyclic ring and its substituents play distinct and crucial roles in determining the molecule's binding affinity and specificity. The piperidine ring serves as a fundamental scaffold in drug discovery, with its derivatives being integral to over twenty classes of pharmaceuticals mdpi.comnih.gov.

The piperidine nucleus is a six-membered heterocycle containing a nitrogen atom that is typically protonated at physiological pH. This positively charged nitrogen is a key feature, often acting as a primary anchor point by forming strong ionic interactions or hydrogen bonds with acidic amino acid residues, such as aspartate or glutamate, within the binding site of a target protein nih.gov. The ring itself provides a conformationally constrained, yet flexible, three-dimensional structure that serves as a scaffold. This scaffold allows for the precise spatial orientation of its substituents, enabling them to engage with specific sub-pockets of the target protein nih.gov. The ability of the piperidine ring to adopt different conformations, such as the chair and boat forms, can further influence its fit within a binding pocket, thereby modulating its interaction with a target nih.gov.

The combined contributions of the piperidine ring and its alkyl substituent in this compound create a specific pharmacophore, where the nitrogen provides a key polar interaction and the alkyl chain provides essential non-polar interactions.

Table 1: Molecular Recognition Roles of Moieties in this compound
Molecular MoietyKey FeaturesPrimary InteractionsContribution to Binding
Piperidine Ring (Nitrogen Atom)Basic, Positively Charged (at physiological pH)Ionic Interactions, Hydrogen BondingActs as a primary anchor to acidic residues (e.g., Asp, Glu) in the target protein nih.gov.
Piperidine Ring (Cyclic Scaffold)Conformationally constrained 3D structureProvides structural frameworkOrients substituents for optimal interaction with binding site sub-pockets nih.gov.
3-Methylbutyl SubstituentHydrophobic, Non-polar, Branched Alkyl ChainHydrophobic Interactions, Van der Waals ForcesEngages with non-polar pockets of the target, enhancing affinity and selectivity rsc.org.

In Silico Prediction and Validation of Biological Interactions

In modern drug discovery, in silico (computational) methods are indispensable for predicting and analyzing the potential biological interactions of novel compounds like this compound before their synthesis and experimental testing clinmedkaz.orgnih.gov. These techniques provide valuable insights into a molecule's potential targets, binding modes, and pharmacokinetic properties, thereby accelerating the identification of promising lead compounds nih.govnih.gov.

The initial step often involves predicting the likely protein targets for a given compound. Web-based tools can analyze a molecule's structure to identify the most probable biological targets, including enzymes, receptors, and ion channels clinmedkaz.org. Another computational approach, the Prediction of Activity Spectra for Substances (PASS), can forecast a wide range of potential pharmacological effects based on the structural formula of a substance clinmedkaz.org. For this compound, these tools could suggest potential interactions with targets in the central nervous system or other systems where piperidine derivatives are known to be active ijnrd.orgresearchgate.net.

Once potential targets are identified, molecular docking is employed to predict the binding conformation and affinity of the compound within the target's active site rsc.org. In this process, the three-dimensional structure of this compound would be computationally fitted into the crystal structure of a target protein. The simulation would aim to identify the most stable binding pose, highlighting key interactions such as the ionic bond formed by the piperidine nitrogen and the hydrophobic interactions of the 3-methylbutyl group nih.gov. The docking score provides a quantitative estimate of the binding affinity, allowing for the ranking of different compounds rsc.org.

To refine these predictions and account for the dynamic nature of biological systems, more advanced computational methods are used for validation. Molecular dynamics (MD) simulations model the movement of every atom in the ligand-protein complex over time nih.gov. This technique assesses the stability of the predicted binding pose from docking and provides a more detailed understanding of the dynamic interactions between the compound and the target protein rsc.org. Furthermore, to account for the flexibility of the target protein, ensemble docking may be utilized, where the ligand is docked against multiple conformations of the receptor rsc.org. This approach can provide a more accurate prediction of binding than docking to a single rigid protein structure. These computational studies are crucial for understanding binding mechanisms and guiding the rational design of more potent and selective piperidine-based inhibitors rsc.org.

Table 2: Summary of In Silico Techniques for Predicting Biological Interactions
TechniquePurposeApplication to this compound
Target Prediction (e.g., SwissTargetPrediction)To identify the most likely protein targets for a novel compound clinmedkaz.org.Predicts potential receptors, enzymes, or ion channels that may bind to the compound.
Activity Spectra Prediction (e.g., PASS)To predict the spectrum of possible pharmacological activities and mechanisms of action clinmedkaz.org.Forecasts potential therapeutic effects (e.g., CNS activity, antimicrobial).
Molecular DockingTo predict the preferred binding mode and estimate the binding affinity of a ligand to its target nih.gov.Models the interaction of the piperidine nitrogen and 3-methylbutyl group within the target's active site.
Molecular Dynamics (MD) SimulationsTo analyze the stability of the ligand-protein complex and study the dynamics of the interaction over time nih.govrsc.org.Validates the stability of the docked pose and provides insight into conformational changes during binding.
Ensemble DockingTo account for protein flexibility by docking a ligand into multiple receptor conformations rsc.org.Improves the accuracy of binding affinity prediction by considering the dynamic nature of the target protein.

Future Directions and Advanced Research Perspectives

Development of Next-Generation Synthetic Methodologies

The synthesis of piperidine (B6355638) derivatives is a cornerstone of medicinal chemistry, and the development of more efficient and sustainable methods is a continuous pursuit. nih.gov Future methodologies for synthesizing 2-(3-Methylbutyl)piperidine and its analogs will likely focus on several key areas:

Asymmetric Synthesis: Achieving high enantioselectivity is crucial for producing compounds with specific biological activities. Recent advances in the asymmetric reduction of heteroarenes, such as the iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts, offer a promising pathway to enantioenriched 2-alkyl piperidines. nih.gov This approach provides an atom-economical route to chiral piperidines, which can be transformed into biologically significant molecules. nih.gov

Chemo-enzymatic Approaches: The combination of chemical synthesis and biocatalysis presents a powerful strategy for the asymmetric dearomatization of activated pyridines. nih.gov This method can be used to prepare substituted piperidines with precise stereochemistry, a critical factor in drug design. nih.gov

Novel Cyclization Strategies: Innovative cyclization reactions are constantly being developed to construct the piperidine ring. nih.gov These include metal-catalyzed cyclizations, intramolecular radical cyclizations, and cascade reactions that allow for the rapid assembly of complex molecular architectures from simple starting materials. nih.govmdma.ch

Sustainable Chemistry: A growing emphasis is being placed on developing environmentally friendly synthetic methods. This includes the use of non-toxic catalysts, solvent-free reactions, and processes initiated by water, contributing to a greener pharmaceutical industry. ajchem-a.com

Table 1: Emerging Synthetic Strategies for Piperidine Derivatives

Methodology Description Potential Advantages References
Asymmetric Hydrogenation Catalytic reduction of pyridine (B92270) precursors to form chiral piperidines. High enantioselectivity, atom economy. nih.gov
Chemo-enzymatic Dearomatization Combination of chemical and enzymatic steps to produce stereodefined piperidines. Precise stereochemical control, mild reaction conditions. nih.gov
Radical-Mediated Cyclization Use of radical intermediates to form the piperidine ring. Access to complex structures, tolerance of various functional groups. nih.gov
One-Pot Cascade Reactions Multiple reaction steps are carried out in a single reaction vessel. Increased efficiency, reduced waste. nih.gov

Application of Machine Learning and Artificial Intelligence in Piperidine Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.govresearchgate.netmdpi.com For this compound and other piperidine-based compounds, AI and ML can be applied in several ways:

De Novo Drug Design: Deep learning models can generate novel molecular structures with desired therapeutic profiles. nih.govmdpi.com This allows for the creation of new piperidine derivatives that are optimized for specific biological targets.

Prediction of Biological Activity: AI algorithms can be trained to predict the biological activities, pharmacokinetic properties, and toxicity profiles of molecules. mdpi.com This enables the rapid screening of large virtual libraries of piperidine compounds to identify promising candidates for further investigation.

Target Identification: Machine learning can analyze complex biological data to identify novel drug targets. mdpi.com This opens up new avenues for the therapeutic application of this compound and its analogs.

Structure-Based Design: AI can enhance structure-based drug design by predicting protein structures and drug-target interactions. rsc.orgoxfordglobal.com This facilitates the rational design of piperidine derivatives with improved binding affinity and selectivity.

Table 2: AI and Machine Learning in Piperidine Drug Discovery

Application Description Impact on Drug Design References
Generative Models Algorithms that create new molecular structures. Design of novel piperidine compounds with optimized properties. nih.gov
Predictive Modeling Use of data to predict molecular properties and activities. Faster screening and prioritization of drug candidates. mdpi.com
Target Validation Identification and validation of new biological targets for drugs. Expansion of therapeutic opportunities for piperidines. mdpi.com
Docking and Scoring Computational simulation of ligand-protein binding. Improved understanding of binding mechanisms and rational drug design. rsc.org

Elucidation of Undiscovered Biosynthetic Pathways

While the general biosynthetic pathways of some piperidine alkaloids are known, originating from amino acid precursors like lysine (B10760008), the specific pathways for many individual compounds, including this compound, remain to be fully elucidated. biorxiv.orgresearchgate.netimperial.ac.uk Future research in this area will likely involve:

Genomic and Transcriptomic Analysis: Next-generation sequencing and comparative transcriptome analysis can help identify the genes and enzymes involved in the biosynthesis of piperidine alkaloids. biorxiv.org

Metabolomics: Advanced analytical techniques can be used to identify and quantify the intermediates in a biosynthetic pathway, providing a detailed map of the metabolic process.

Enzyme Characterization: The isolation and characterization of the enzymes responsible for each step in the biosynthetic pathway are crucial for understanding the underlying chemical transformations. rsc.org

Synthetic Biology: Once a biosynthetic pathway is understood, it can be reconstituted in microbial hosts to enable the sustainable production of valuable alkaloids. nih.gov

The discovery of novel biosynthetic pathways can not only provide a sustainable source of these compounds but also inspire the development of new biocatalytic methods for their synthesis. tec.mxnih.govresearchgate.net

Exploration of Novel Biological Targets and Therapeutic Applications for Alkylpiperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide range of drugs with diverse therapeutic applications. nih.govencyclopedia.pubresearchgate.net While some biological activities of alkylpiperidines are known, there is vast potential for discovering new therapeutic uses. ajchem-a.comresearchgate.net Future research will focus on:

High-Throughput Screening: Screening large libraries of alkylpiperidines against a wide range of biological targets can identify novel activities.

Target-Based Drug Discovery: With an increasing number of validated drug targets, piperidine derivatives can be designed to interact with specific proteins implicated in disease. nih.gov

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired phenotypic change, without prior knowledge of the biological target.

In Silico Target Prediction: Computational methods can be used to predict the potential biological targets of a compound based on its chemical structure, guiding experimental validation. clinmedkaz.org

The exploration of new biological targets could lead to the development of this compound-based therapies for a wide range of conditions, including cancer, neurodegenerative diseases, and infectious diseases. encyclopedia.pubclinmedkaz.orgnih.gov

Synergistic Integration of Synthetic Chemistry, Biosynthesis, and Computational Modeling

The future of research on this compound and other complex molecules lies in the integration of multiple scientific disciplines. tec.mxnih.govresearchgate.net A synergistic approach that combines the strengths of synthetic chemistry, biosynthesis, and computational modeling will be essential for accelerating discovery and innovation.

Computational Guidance of Synthesis: Computational models can be used to predict the outcome of chemical reactions, enabling chemists to design more efficient and effective synthetic routes. mit.edu

Biosynthesis-Inspired Synthesis: The elucidation of biosynthetic pathways can provide inspiration for the development of novel and efficient synthetic strategies.

Integrated Discovery Platforms: Combining automated synthesis, high-throughput screening, and AI-driven data analysis can create powerful platforms for the rapid discovery and optimization of new drug candidates.

By embracing a multidisciplinary approach, researchers can overcome the challenges associated with complex molecule research and unlock the full therapeutic potential of this compound and the broader class of alkylpiperidines.

Q & A

Basic Questions

1.1. What are the optimal synthetic routes for 2-(3-Methylbutyl)piperidine, and how can purity be validated?

Answer:

  • Synthetic Optimization : Alkylation of piperidine with 3-methylbutyl halides (e.g., bromide or chloride) under basic conditions (e.g., NaOH in dichloromethane) is a common route. Reaction parameters like temperature (20–40°C), stoichiometry, and reaction time (12–24 hrs) must be optimized to minimize side products .
  • Purity Validation : Use HPLC or GC-MS to confirm purity (>95%). NMR (¹H, ¹³C) and FTIR spectroscopy are critical for structural verification. For example, characteristic piperidine ring signals (δ 1.4–2.8 ppm in ¹H NMR) and alkyl chain resonances should align with expected patterns .

1.2. What safety protocols are essential for handling this compound?

Answer:

  • Handling : Use PPE (gloves, goggles) and work in a fume hood. The compound may exhibit acute toxicity (H300-H313) or irritancy (H315-H319) based on structurally similar piperidine derivatives .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation or hygroscopic absorption .

Advanced Research Questions

2.1. How can computational modeling (e.g., DFT) predict the spectroscopic behavior of this compound?

Answer:

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) can simulate vibrational modes (FTIR/Raman) and electronic transitions (UV-Vis). Compare computed spectra with experimental data to validate structural assignments .
  • Case Study : For related piperidine derivatives, DFT accurately predicted ring puckering and alkyl chain conformers, resolving ambiguities in experimental FTIR bands .

2.2. How can researchers resolve contradictions in biological activity data for piperidine derivatives?

Answer:

  • Data Reconciliation :
    • Experimental Design : Ensure consistent assay conditions (e.g., cell lines, solvent controls). For example, discrepancies in IC₅₀ values may arise from DMSO concentration variations .
    • Structural Confirmation : Verify compound identity via HRMS and 2D-NMR (COSY, HSQC) to rule out impurities or stereoisomers .
  • Case Study : Perhexiline (a piperidine-based drug) showed variable efficacy due to CYP2D6 polymorphism; similar metabolic factors may apply to this compound .

2.3. What strategies optimize the regioselectivity of alkylation reactions in piperidine derivatives?

Answer:

  • Mechanistic Insights : Use steric/electronic directing groups. For example, bulky substituents on the piperidine nitrogen can favor alkylation at specific positions .
  • Catalytic Approaches : Transition-metal catalysts (e.g., Pd/Cu) or phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction efficiency and selectivity .

2.4. How can researchers address limited ecological toxicity data for novel piperidine compounds?

Answer:

  • Proactive Assessment :
    • QSAR Modeling : Predict ecotoxicity using quantitative structure-activity relationships (e.g., EPI Suite™) based on logP, molecular weight, and functional groups .
    • Microscale Testing : Conduct algae or Daphnia magna assays (OECD 201/202) to estimate acute aquatic toxicity .

Methodological Challenges

3.1. How to analyze unstable intermediates during this compound synthesis?

Answer:

  • In Situ Monitoring : Use techniques like ReactIR or LC-MS to track transient species (e.g., enamines or iminium ions) .
  • Stabilization : Add stabilizing agents (e.g., TEMPO for radical intermediates) or perform reactions at lower temperatures .

3.2. What advanced techniques confirm stereochemistry in substituted piperidines?

Answer:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak® AD-H) to separate enantiomers .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives. For non-crystalline samples, electronic circular dichroism (ECD) combined with DFT calculations provides stereochemical insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.